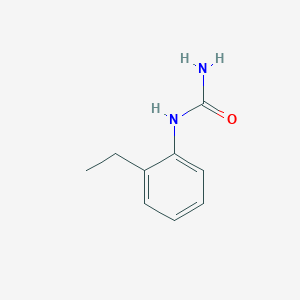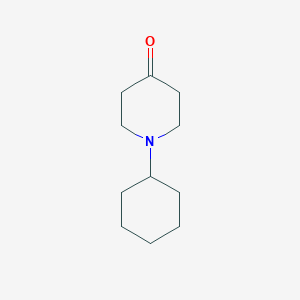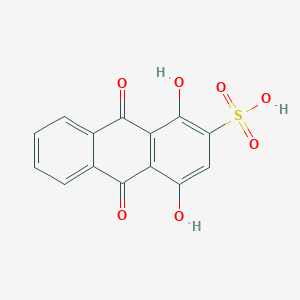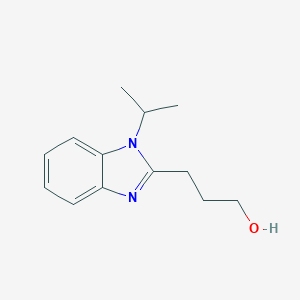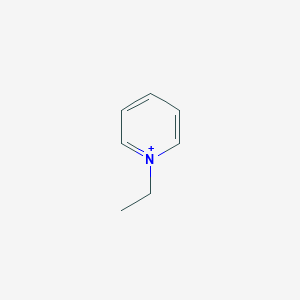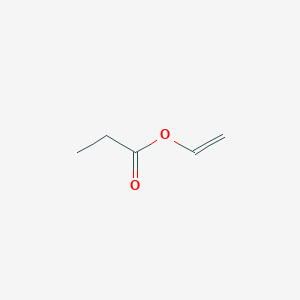![molecular formula C28H14 B092016 Phenanthro[1,10,9,8-opqra]perylene CAS No. 190-39-6](/img/structure/B92016.png)
Phenanthro[1,10,9,8-opqra]perylene
Descripción general
Descripción
Phenanthro[1,10,9,8-opqra]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C28H14 . It is a derivative of perylene and has potential applications in photodynamic therapy .
Synthesis Analysis
The synthesis of Phenanthro[1,10,9,8-opqra]perylene can be achieved through the HACA mechanism, which is based on stepwise acetylene addition . Another method involves the direct condensation of phenyl, naphthyl, or anthracenyl with another PAH .
Molecular Structure Analysis
The molecular structure of Phenanthro[1,10,9,8-opqra]perylene is complex and has been studied using density functional theory (DFT) optimized geometries and time-dependent DFT (TD-DFT) vertical transitions .
Chemical Reactions Analysis
The stability of Phenanthro[1,10,9,8-opqra]perylene and its derivatives can be influenced by various structural factors . The π → π* excitations in the molecules are traceable to the PPD core, and are bathochromically shifted due to the peri –OH substituents .
Physical And Chemical Properties Analysis
Phenanthro[1,10,9,8-opqra]perylene has a molecular weight of 350.4108 . Its physical properties include a density of 1.5±0.1 g/cm3, a boiling point of 604.8±22.0 °C at 760 mmHg, and a flash point of 315.2±16.4 °C .
Aplicaciones Científicas De Investigación
Photodynamic Therapy : Natural product derivatives of phenanthro[1,10,9,8-opqra]perylene-7,14-dione (PPD) have been identified as potential agents in photodynamic therapy. These compounds, including fringelite D and hypericin, have been studied using density functional theory (DFT) and time-dependent DFT, demonstrating their ability to generate singlet oxygen and superoxide ions, crucial for photodynamic applications (Shoaf & Bayse, 2016).
Polycyclic Aromatic Hydrocarbons (PAHs) in Fossil Crinoids : The study of fossil crinoids revealed the presence of phenanthro[1,10,9,8-opqra]perylene derivatives. These compounds, such as hexahydrophenanthro[1,10,9,8-opqra]perylene, were found to be diagenetic products from the degradation of quinone pigments, indicating their role in the fossilization process (Wolkenstein, 2019).
Soot Formation in Combustion : The growth of PAHs under combustion conditions includes phenanthro[1,10,9,8-opqra]perylene. The study investigated two reaction pathways for PAH growth: stepwise acetylene addition and direct condensation, both essential in understanding soot formation (Unterreiner, Sierka, & Ahlrichs, 2004).
Tautomer Stability in Dioxo Derivatives : The stability of dioxo derivatives of phenanthro[1,10,9,8-opqra]perylene, particularly in relation to the tautomers of hypericin, has been explored. This study provides insights into the structural factors influencing the stability of these compounds, which is crucial for their potential applications (Gutman & Marković, 1998).
Synthesis of Organic Semiconductors : Pyrrolo–perylene derivatives, including phenanthro[1,10,9,8-opqra]perylene, have been synthesized for application in organic thin film transistors (OTFTs). These compounds have shown promise due to their good solubility and high field-effect mobilities, making them suitable for use in organic electronics (Park et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-5-15-13-16-6-3-11-21-22-12-4-8-18-14-17-7-2-10-20-19(9-1)23(15)27(25(16)21)28(24(17)20)26(18)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQHWGXLBQHJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C(=CC=C3)C5=CC=CC6=C5C7=C8C(=C6)C=CC=C8C(=C1)C2=C47 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172450 | |
| Record name | Phenanthro(1,10,9,8-opqra)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthro[1,10,9,8-opqra]perylene | |
CAS RN |
190-39-6 | |
| Record name | Phenanthro[1,10,9,8-opqra]perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthro(1,10,9,8-opqra)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthro(1,10,9,8-opqra)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



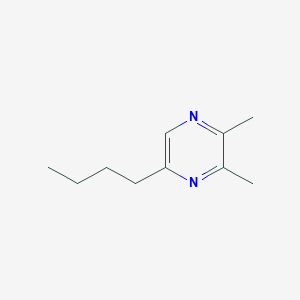
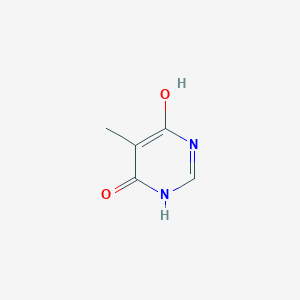
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
